1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group and a thiophene-2-carbonylamino group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea typically involves the reaction of 4-chloroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced materials with specific properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for interactions with various biological targets.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes, pigments, and coatings.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea stands out due to its unique combination of a chlorophenyl group and a thiophene-2-carbonylamino group. Similar compounds include:
1-(4-Chlorophenyl)-3-(furan-2-carbonylamino)urea: This compound features a furan ring instead of a thiophene ring, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(thiophene-2-carbonylamino)urea:
1-(4-Chlorophenyl)-3-(pyridine-2-carbonylamino)urea: The presence of a pyridine ring instead of a thiophene ring changes the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEWYPDRERTIJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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